![molecular formula C21H28O3 B12295022 17-(1-hydroxyethyl)-10,13-dimethyl-2,8,9,11,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,12-dione](/img/structure/B12295022.png)
17-(1-hydroxyethyl)-10,13-dimethyl-2,8,9,11,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,12-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-(1-hydroxyethyl)-10,13-diméthyl-2,8,9,11,14,15,16,17-octahydro-1H-cyclopenta[a]phénanthrène-3,12-dione est un composé organique complexe avec une structure unique. Ce composé appartient à la classe des stéroïdes et se caractérise par son noyau cyclopenta[a]phénanthrène. Il revêt une importance considérable dans divers domaines, notamment la chimie, la biologie et la médecine, en raison de ses propriétés chimiques uniques et de ses activités biologiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 17-(1-hydroxyethyl)-10,13-diméthyl-2,8,9,11,14,15,16,17-octahydro-1H-cyclopenta[a]phénanthrène-3,12-dione implique plusieurs étapes, à partir de précurseurs stéroïdiens plus simples. Une méthode courante implique l'utilisation de réactions de cyclisation pour former le noyau cyclopenta[a]phénanthrène, suivie de modifications de groupes fonctionnels pour introduire les groupes hydroxyethyl et diméthyl. Les conditions réactionnelles impliquent généralement l'utilisation d'acides ou de bases fortes, de températures élevées et de catalyseurs spécifiques pour faciliter les processus de cyclisation et de fonctionnalisation .
Méthodes de production industrielle
En milieu industriel, la production de ce composé est mise à l'échelle en utilisant des voies de synthèse optimisées qui garantissent un rendement et une pureté élevés. Le processus implique souvent des réacteurs à écoulement continu et des systèmes automatisés pour contrôler précisément les paramètres de réaction. L'utilisation de techniques de purification avancées, telles que la chromatographie et la cristallisation, est essentielle pour obtenir le produit final avec les spécifications souhaitées .
Analyse Des Réactions Chimiques
Types de réactions
17-(1-hydroxyethyl)-10,13-diméthyl-2,8,9,11,14,15,16,17-octahydro-1H-cyclopenta[a]phénanthrène-3,12-dione subit diverses réactions chimiques, notamment :
Réduction : Cette réaction implique l'élimination d'atomes d'oxygène ou l'ajout d'atomes d'hydrogène, généralement en utilisant des réactifs comme l'hydrure de lithium aluminium ou le borohydrure de sodium.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent de puissants agents oxydants (par exemple, le permanganate de potassium), des agents réducteurs (par exemple, l'hydrure de lithium aluminium) et divers nucléophiles (par exemple, les halogénures). Les conditions réactionnelles varient en fonction de la transformation souhaitée, mais impliquent souvent des températures contrôlées, des solvants spécifiques et des catalyseurs pour améliorer les vitesses de réaction et la sélectivité .
Produits majeurs
Les produits majeurs formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des cétones ou des acides carboxyliques, tandis que les réactions de réduction peuvent produire des alcools ou des alcanes. Les réactions de substitution peuvent aboutir à une large gamme de dérivés avec différents groupes fonctionnels .
Applications De Recherche Scientifique
17-(1-hydroxyethyl)-10,13-diméthyl-2,8,9,11,14,15,16,17-octahydro-1H-cyclopenta[a]phénanthrène-3,12-dione a de nombreuses applications en recherche scientifique :
Chimie : Il est utilisé comme précurseur dans la synthèse de dérivés stéroïdiens plus complexes et comme composé modèle pour étudier les mécanismes réactionnels.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés anti-inflammatoires et anticancéreuses.
Médecine : Il est étudié pour ses applications thérapeutiques potentielles, en particulier dans le traitement des troubles liés aux hormones.
Industrie : Le composé est utilisé dans la production de produits pharmaceutiques et comme intermédiaire dans la synthèse d'autres produits chimiques précieux
Mécanisme d'action
Le mécanisme d'action de 17-(1-hydroxyethyl)-10,13-diméthyl-2,8,9,11,14,15,16,17-octahydro-1H-cyclopenta[a]phénanthrène-3,12-dione implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le composé peut moduler l'activité de ces cibles, conduisant à divers effets biologiques. Par exemple, il peut inhiber certaines enzymes impliquées dans l'inflammation ou la progression du cancer, exerçant ainsi ses effets thérapeutiques .
Mécanisme D'action
The mechanism of action of 17-(1-hydroxyethyl)-10,13-dimethyl-2,8,9,11,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,12-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Composés similaires
4-Androstènedione : Une hormone stéroïde avec un noyau cyclopenta[a]phénanthrène similaire, mais des groupes fonctionnels différents.
17-acétyl-10,13-diméthyl-2,7,8,9,11,12,14,15,16,17-décahydro-1H-cyclopenta[a]phénanthrène-3,6-dione : Un autre dérivé stéroïde avec des similitudes structurelles, mais des groupes fonctionnels distincts
Unicité
Ce qui distingue 17-(1-hydroxyethyl)-10,13-diméthyl-2,8,9,11,14,15,16,17-octahydro-1H-cyclopenta[a]phénanthrène-3,12-dione, c'est sa combinaison spécifique de groupes fonctionnels, qui confère une réactivité chimique et une activité biologique uniques. Ceci en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
17-(1-hydroxyethyl)-10,13-dimethyl-2,8,9,11,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,12-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)18(15)11-19(24)21(16,17)3/h4-5,10,12,15-18,22H,6-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIMAQIOARWDAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1(C(=O)CC3C2C=CC4=CC(=O)CCC34C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

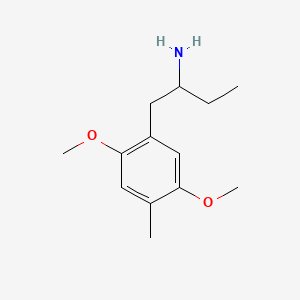
![2,6-diamino-N-[4-[2-[2-[4-(2-cyanoethylamino)-1,2,5-oxadiazol-3-yl]benzimidazol-1-yl]acetyl]phenyl]hexanamide;dihydrochloride](/img/structure/B12294944.png)
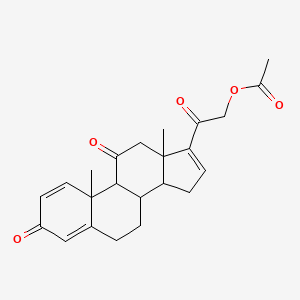
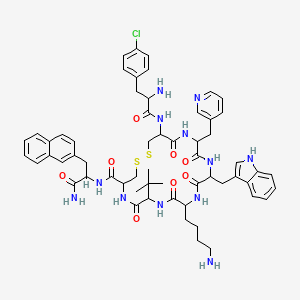
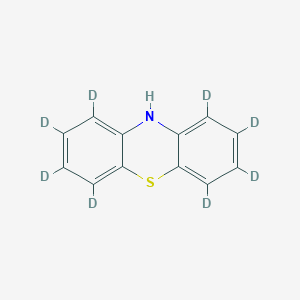
![2-[[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B12294960.png)
![3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,4S,6S)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one;1-hexyl-3,7-dimethyl-5H-purin-7-ium-2,6-dione;pyridine-3-carboxylic acid](/img/structure/B12294963.png)

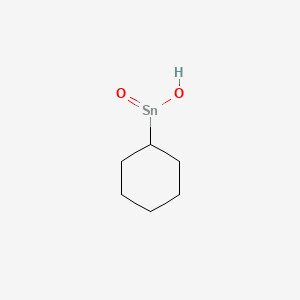
![4-(2-Ethylhexyl)-4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B12294980.png)

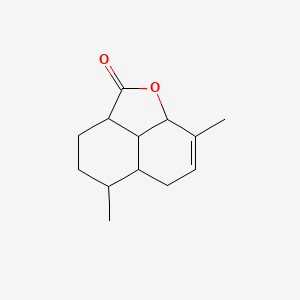
![6'-Methoxy-1-methylspiro[azepane-4,2'-chromane]-4',7-dione](/img/structure/B12294991.png)
